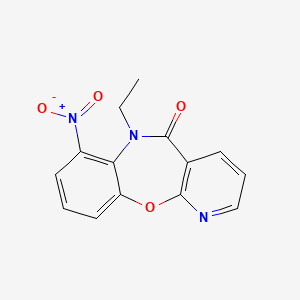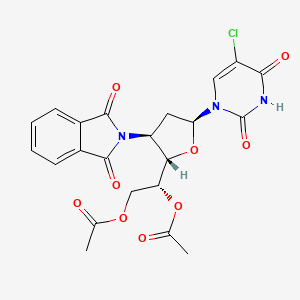
1,1'-Propane-1,3-diylbis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Propane-1,3-diylbis(4-nitrobenzene) is a chemical compound characterized by the presence of two nitrobenzene groups connected by a propane-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of propane-1,3-diol attack the electrophilic carbon atoms of 4-nitrobenzyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Propane-1,3-diylbis(4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products Formed
Reduction: 1,1’-Propane-1,3-diylbis(4-aminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Propane-1,3-diylbis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Propane-1,3-diylbis(4-aminobenzene)
- 1,1’-Propane-1,3-diylbis(4-chlorobenzene)
- 1,1’-Propane-1,3-diylbis(4-methoxybenzene)
Uniqueness
1,1’-Propane-1,3-diylbis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile compound for various chemical transformations and applications in different scientific fields.
Propiedades
Número CAS |
10368-11-3 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
1-nitro-4-[3-(4-nitrophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2 |
Clave InChI |
VAPDJRHKCKAAKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



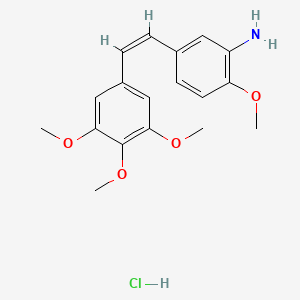

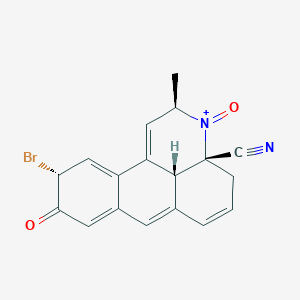
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
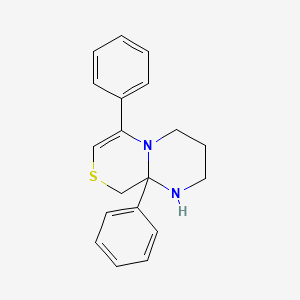

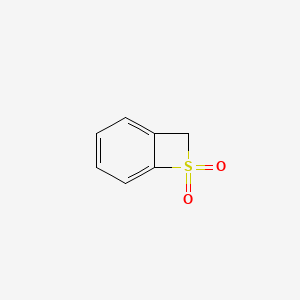

![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


